molecular formula C13H12O4 B14251910 7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one CAS No. 326595-96-4

7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one

Cat. No.: B14251910
CAS No.: 326595-96-4
M. Wt: 232.23 g/mol
InChI Key: AXXCQXVSDWLHQJ-LLVKDONJSA-N
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Description

7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an oxirane ring (epoxide) attached to an ethoxy group, which is further connected to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Etherification: The ethoxy group is introduced via etherification reactions, using reagents like ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with similar structural features.

    7-Methoxy-2H-1-benzopyran-2-one: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.

Properties

CAS No.

326595-96-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

7-[2-[(2R)-oxiran-2-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2/t11-/m1/s1

InChI Key

AXXCQXVSDWLHQJ-LLVKDONJSA-N

Isomeric SMILES

C1[C@H](O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3

Canonical SMILES

C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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